Thiothiamine

Description

Properties

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOCQQPFEFRKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184012 | |

| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-35-4 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QL0N8LM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Thiothiamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1). This document details its chemical structure, physicochemical properties, and relevant experimental protocols, offering valuable insights for its application in research and drug development.

Chemical Identity and Structure

This compound is structurally similar to thiamine, featuring a pyrimidine (B1678525) ring linked to a thiazole (B1198619) ring by a methylene (B1212753) bridge.[1] The defining characteristic of this compound is the substitution of the oxygen atom at the C2 position of the thiazole ring with a sulfur atom, forming a thiazole-2-thione.[1] This modification significantly alters the molecule's electronic properties, which may influence its biological interactions.[1]

-

IUPAC Name: 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione[1][2][3]

-

InChI Key: SQOCQQPFEFRKBV-UHFFFAOYSA-N[1]

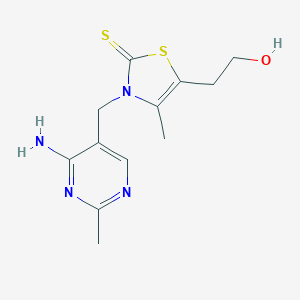

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting its key functional groups.

Physicochemical Properties

While extensive data on the isolated properties of this compound are limited, its structural similarity to thiamine suggests it is a water-soluble and heat-sensitive compound.[1] The available quantitative data is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 296.41 g/mol | [3][4][6][7] |

| Melting Point | 238-239 °C | [5][8] |

| Boiling Point (Predicted) | 509.6 ± 60.0 °C | [5][8] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [5][8] |

| pKa (Predicted) | 14.72 ± 0.10 | [5][8] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [5][8] |

| Appearance | Pale Beige to Light Brown Solid | [5][8] |

Experimental Protocols

The following sections detail methodologies for the synthesis and chemical reactions of this compound.

Several methods for the synthesis of this compound have been reported. A patented multi-step process provides a representative example.[1][9]

Protocol 1: Multi-step Chemical Synthesis [5][9]

-

Amidine Preparation: Acetamidine hydrochloride is dissociated using liquid sodium methoxide. The resulting solution is filtered to remove solid byproducts.

-

Cyclization: The filtrate from Step 1 is placed in a reactor, and α-(o-chloroanilino)methylidene-β-formylaminopropionitrile (enamine) is added. Methanol is recovered, and a cyclization reaction is carried out to produce a cyclized solution.

-

Hydrolysis: An aqueous phase is added to the cyclized solution, followed by distillation until the vapor temperature reaches 120°C to strip out o-chloroaniline completely. A caustic soda solution is then added for hydrolysis.

-

Thionation: After hydrolysis, water and carbon disulfide are added to the reaction mixture and allowed to react.

-

Condensation: Finally, gamma-chloro-gamma-acetyl propanol (B110389) is added to facilitate condensation. The resulting mixture is filtered to obtain crude this compound.

-

Purification: The crude product is dissolved in hydrochloric acid. The solution is decolorized with activated carbon and filtered. The filtrate is neutralized with a caustic soda solution, causing the precipitation of the solid product. The solid is filtered and dried to yield the finished this compound.

The workflow for this synthesis protocol is visualized below.

This compound can be converted to thiamine sulfate (B86663) through an oxidation reaction.[1][10]

Protocol 2: Oxidation Reaction [1][10]

-

Reaction Setup: Prepare an aqueous solution of this compound.

-

Oxidation: Add hydrogen peroxide to the this compound solution. The reaction can be optimized by controlling the temperature and the concentration of the reactants. A patent suggests a mass ratio of this compound to hydrogen peroxide to water of approximately 35-36 : 38-39 : 22-23 for the preparation of a saturated thiamine sulfate solution.[10]

-

Isolation: The resulting thiamine sulfate can be isolated from the solution, for instance, through crystallization.[10]

Biological Context and Research Applications

As a thiamine derivative, this compound's biological activities are a subject of research interest. Its structural similarity allows it to interact with pathways and enzymes that recognize thiamine.

-

Thiamine Metabolism Studies: this compound serves as a valuable research tool for investigating the metabolic pathways of thiamine.[1] It can act as a competitive inhibitor for transporters and enzymes involved in thiamine homeostasis, helping to elucidate these regulatory mechanisms.[1]

-

Neuroprotective Research: Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering protection against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[1]

-

Oncology Research: Some in vitro studies have indicated that this compound may exhibit anti-proliferative effects on certain cancer cell lines, possibly by interfering with their energy metabolism.[1]

The diagram below illustrates the relationship of this compound to thiamine and its primary areas of scientific investigation.

References

- 1. Buy this compound | 299-35-4 [smolecule.com]

- 2. This compound | C12H16N4OS2 | CID 67530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 299-35-4 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | 299-35-4 [chemicalbook.com]

- 9. CN104140420A - Synthesis process of this compound - Google Patents [patents.google.com]

- 10. CN111004230A - Thiamine hydrochloride, its synthesis method and medicine - Google Patents [patents.google.com]

An In-depth Technical Guide to Thiothiamine: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1). This document is intended to serve as a foundational resource for professionals engaged in biochemical research and drug development.

Core Molecular Data

This compound, also known as Thiamine Thiothiazolone, is a compound of significant interest in various research domains due to its structural similarity to thiamine. Understanding its fundamental molecular characteristics is crucial for any experimental design or theoretical modeling.

The empirical formula and molecular weight of this compound have been determined and are presented below. This data is critical for stoichiometric calculations, solution preparation, and analytical characterizations.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆N₄OS₂ | [1][2][3][4][5] |

| Molecular Weight | 296.41 g/mol | [3][4][5] |

| Monoisotopic Mass | 296.07655349 Da | [6][7] |

Logical Representation of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, would follow standard laboratory procedures. For instance, high-resolution mass spectrometry (HRMS) would be employed to confirm the monoisotopic mass with high accuracy. The synthesis of this compound, as described in the literature, involves a multi-step chemical process. A general outline of a reported synthesis method is provided below.

Synthesis of this compound (General Protocol)

-

Hydrolysis: 4-amino-2-methyl-5-acetamidomethylpyrimidine is hydrolyzed using a 16% sodium hydroxide (B78521) solution at a temperature of 105-118°C for 2-3 hours to yield 4-amino-2-methyl-5-aminomethylpyrimidine.[2]

-

Reaction with Carbon Disulfide: After cooling the solution to approximately 18°C, ammonium (B1175870) chloride is added, followed by the addition of carbon disulfide.[2] This reaction is maintained at 33-35°C for 1.5 hours.[2]

-

Addition of Acetate (B1210297) Derivative: The mixture is then cooled to 24°C, and gamma-chloro-gamma-acetyl acetate is added.[2] The subsequent reaction occurs at 35-45°C for 4 hours.[2]

-

Hydrolysis and Purification: The resulting intermediate is hydrolyzed with hydrochloric acid at 75-80°C.[2] Decolorization is achieved using activated carbon and citric acid at 55-60°C.[2]

-

Isolation: The final product, this compound, is precipitated by neutralizing the filtrate to a pH of 7.0-7.5 with a 20% sodium hydroxide solution.[2] The product is then filtered, washed, and dried.[2]

References

A Comprehensive Technical Guide to the Synthesis of Thiothiamine

Thiothiamine, a structural analogue and impurity of Thiamine (B1217682) (Vitamin B1), serves as a crucial intermediate in various chemical processes and as a research tool for studying thiamine metabolism. This document provides an in-depth overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and process visualizations to facilitate a comprehensive understanding of its synthesis.

Core Synthesis Methodologies

The synthesis of this compound can be accomplished through several distinct chemical routes. The most prominently documented methods in scientific literature and patents involve multi-step chemical reactions starting from readily available precursors. Two major pathways are detailed below.

Synthesis from Acetamidine (B91507) Hydrochloride

A patented process outlines a robust method beginning with the dissociation of acetamidine hydrochloride. This pathway is characterized by a cyclization reaction followed by condensation to yield the final product.[1]

Synthesis from 4-amino-2-methyl-5-acetamidomethylpyrimidine

This alternative pathway involves the hydrolysis of an acetamido group to a primary amine, followed by reactions with carbon disulfide and a chloro-acetyl compound to form the thiazole (B1198619) ring.[2]

Quantitative Data Overview

The efficiency of this compound synthesis is dependent on carefully controlled reaction conditions. The following tables summarize the quantitative data associated with the key synthesis pathways.

Table 1: Reactant Ratios for Synthesis from Acetamidine Hydrochloride[1]

| Step | Reactants | Mass Ratio |

| Cyclization | Liquid Sodium Methoxide : Acetamidine Hydrochloride : α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile | 4 : 2 : 3 |

| Hydrolysis | Cyclized Solution : Water | 1 : 3.5-4 (relative to enamine) |

Table 2: Reaction Conditions and Yield

| Pathway | Step | Parameter | Value | Reference |

| From Acetamidine HCl | Methanol (B129727) Recovery | Temperature | 50 - 100 °C | [1] |

| Methanol Recovery | Pressure | -0.06 to -0.09 MPa | [1] | |

| Cyclization Reaction | Time | 2 - 4 hours | [1] | |

| Hydrolysis | Temperature | 40 - 50 °C | [1] | |

| Hydrolysis | Time | 2 - 5 hours | [1] | |

| Purification (Decolorizing) | Temperature | 70 - 95 °C | [1] | |

| Purification (Neutralization) | pH | 7.2 - 7.3 | [1] | |

| From 4-amino-2-methyl-5-acetamidomethylpyrimidine | Overall Yield | Percentage | ~80% | [2] |

| Hydrolysis | Temperature | 105 - 118 °C | [2] | |

| Hydrolysis | Time | 2 - 3 hours | [2] | |

| Reaction with CS₂ | Temperature | 33 - 35 °C | [2] | |

| Reaction with CS₂ | Time | 1.5 hours | [2] | |

| Condensation Reaction | Temperature | 35 - 45 °C | [2] | |

| Condensation Reaction | Time | 4 hours | [2] | |

| Final Hydrolysis | Temperature | 75 - 80 °C | [2] | |

| Final Hydrolysis | Time | 10 minutes | [2] | |

| Neutralization | pH | 7.0 - 7.5 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on the two primary pathways.

Protocol: Synthesis from Acetamidine Hydrochloride[1]

-

Preparation of Acetamidine Solution : Dissociate acetamidine hydrochloride using liquid sodium methoxide. Filter the mixture to obtain a clear solution.

-

Cyclization : Transfer the solution to a reactor and add α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine). Recover methanol under vacuum pressure (-0.06 to -0.09 MPa) at a temperature of 50-100°C. Proceed with the cyclization reaction for 2-4 hours to obtain the cyclized solution.

-

Hydrolysis and Purification : Add an aqueous phase to the cyclized solution and distill until the vapor temperature reaches 120°C to completely remove o-chloroaniline. Add a caustic soda liquid and hydrolyze at 40-50°C for 2-5 hours.

-

Thiazole Ring Formation : After hydrolysis, add water followed by carbon disulfide and react. Finally, add gamma-chloro-gamma-acetyl propanol (B110389) and carry out the condensation reaction.

-

Isolation of Crude Product : Filter the reaction mixture to obtain crude this compound.

-

Final Purification : Dissolve the crude product in hydrochloric acid and heat to 70-95°C for 1 hour. Add activated carbon for decolorization. Filter the solution and neutralize the filtrate with a caustic soda liquid to a pH of 7.2-7.3.

-

Final Product : A solid will precipitate. Filter the solid and dry it to obtain the finished this compound.

Protocol: Synthesis from 4-amino-2-methyl-5-acetamidomethylpyrimidine[2]

-

Hydrolysis of Starting Material : Hydrolyze 4-amino-2-methyl-5-acetamidomethylpyrimidine with 16% sodium hydroxide (B78521) at 105-118°C for 2-3 hours to produce 4-amino-2-methyl-5-aminomethylpyrimidine.

-

Dithiocarbamate Formation : Cool the solution to 18°C. Add ammonium (B1175870) chloride at 23-25°C, followed by the addition of carbon disulfide. Allow the reaction to proceed at 33-35°C for 1.5 hours.

-

Condensation : Cool the mixture to 24°C and add gamma-chloro-gamma-acetyl propanol. React at 35-45°C for 4 hours to obtain 3-(2-methyl-4-amino-5-pyrimidinomethyl)aminoxanthogen-3-acetylpropanol acetate.

-

Isolation of Intermediate : Cool the reaction mixture to below 35°C, filter, wash with water, and dry the filtered solid.

-

Final Hydrolysis and Cyclization : Place the intermediate in water and add hydrochloric acid. Heat with stirring and hydrolyze at 75-80°C for 10 minutes.

-

Purification : Add citric acid, activated carbon, and water. Heat to 55-60°C for 15 minutes for decolorization. Perform pressure filtration.

-

Isolation of Final Product : Neutralize the filtrate to a pH of 7.0-7.5 at 40-55°C with a 20% sodium hydroxide solution. Filter the resulting precipitate, wash with water, and dry to obtain this compound.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Caption: Synthesis of this compound from Acetamidine Hydrochloride.

Caption: Synthesis of this compound from a Pyrimidine Derivative.

Caption: this compound as an intermediate in Vitamin B1 synthesis.[3]

References

Biological activity of Thiothiamine.

An in-depth analysis of the biological activities of Thiothiamine reveals its multifaceted interactions with cellular processes, positioning it as a molecule of interest for researchers in drug development and cellular biology. This technical guide synthesizes available data on its mechanisms of action, potential therapeutic applications, and the experimental frameworks used for its evaluation.

This compound, a derivative and impurity of thiamine (B1217682) (Vitamin B1), demonstrates a range of biological effects, including neuroprotective, antioxidant, and potential anticancer properties.[1] While it retains some Vitamin B1 activity, its primary interest lies in its distinct pharmacological profile.[1] It is known to inhibit the enzyme glutamate (B1630785) decarboxylase, leading to a decrease in the concentration of the inhibitory neurotransmitter GABA in brain tissue.

Quantitative Analysis of Biological Activity

Quantitative data on the efficacy of this compound is crucial for evaluating its therapeutic potential. While specific IC50 and EC50 values for this compound are not widely reported in the public domain, the following table summarizes the known quantitative effects of thiamine and its analogs on relevant biological targets. This data provides a comparative baseline for understanding the potential potency of this compound.

| Compound/Analog | Target | Effect | Value | Cell Line/System |

| Thiamine Analogs | Pyruvate Dehydrogenase E1 | Inhibition (Ki) | 54 nM (most potent analog) | Porcine |

| Oxythiamine | Non-small cell lung cancer cells | Proliferation Inhibition | Significant at 10 µM | A549 |

Key Signaling Pathways Modulated by Thiamine and its Analogs

The biological effects of thiamine and its derivatives, including this compound, are mediated through their interaction with several key signaling pathways.

NF-κB Signaling Pathway

Thiamine has been shown to possess anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Lipopolysaccharide (LPS)-induced inflammation is mitigated by thiamine supplementation, which leads to a decrease in the phosphorylation of p65, a key subunit of the NF-κB complex.[1][2] This, in turn, reduces the expression of pro-inflammatory cytokines.

p53 Signaling Pathway

Thiamine and its derivatives can influence the activity of the tumor suppressor protein p53. Thiamine diphosphate (B83284) (ThDP) has been shown to affect the binding of p53 to DNA, thereby modulating its transcriptional activity.[3][4][5] This interaction is significant in the context of cancer, as p53 plays a crucial role in cell cycle arrest and apoptosis. Thiamine antagonists have been observed to trigger p53-dependent apoptosis in neuronal cells.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC50 value.

-

Materials :

-

Cancer cell lines (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Treat cells with various concentrations of this compound and a vehicle control.

-

Incubation : Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization : Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[7]

-

Antioxidant Capacity Assays (DPPH and ABTS)

These protocols measure the free radical scavenging activity of this compound.

-

DPPH Assay :

-

Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Mix the DPPH solution with various concentrations of this compound.

-

Incubate the mixture in the dark for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[8]

-

-

ABTS Assay :

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Mix the ABTS•+ solution with various concentrations of this compound.

-

Incubate for a specific time (e.g., 15 minutes).

-

Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.[8]

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, an executioner caspase in apoptosis, to assess if this compound induces programmed cell death.

-

Materials :

-

Cells treated with this compound

-

Cell Lysis Buffer

-

Reaction Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

-

-

Procedure :

-

Induce Apoptosis : Treat cells with this compound to induce apoptosis.

-

Cell Lysis : Lyse the cells to release cellular contents, including caspases.

-

Assay Reaction : Incubate the cell lysate with the caspase-3 substrate.

-

Measurement : Measure the cleavage of the substrate by detecting the chromophore or fluorophore released using a microplate reader.[9][10][11]

-

Data Analysis : Quantify the increase in caspase-3 activity compared to untreated cells.

-

Conclusion

This compound presents a complex and intriguing profile of biological activities that warrant further investigation. Its ability to modulate key signaling pathways such as NF-κB and p53, coupled with its potential antioxidant and anticancer effects, underscores its significance as a lead compound for therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of this compound's pharmacological properties. Future research should focus on elucidating its precise molecular targets and obtaining comprehensive quantitative data to fully characterize its potency and efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Thiamine (Vitamin B1)-Dependent Metabolism in Mammals by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Interplay Between Thiamine and p53/p21 Axes Affects Antiproliferative Action of Cisplatin in Lung Adenocarcinoma Cells by Changing Metabolism of 2-Oxoglutarate/Glutamate [frontiersin.org]

- 5. Interplay Between Thiamine and p53/p21 Axes Affects Antiproliferative Action of Cisplatin in Lung Adenocarcinoma Cells by Changing Metabolism of 2-Oxoglutarate/Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiamine antagonists trigger p53-dependent apoptosis in differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scielo.br [scielo.br]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Thiothiamine's Enigmatic Cellular Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, also known as thioxothiamine, is a thiamine (B1217682) analog with a unique sulfur substitution in its thiazole (B1198619) ring. While sharing a structural resemblance to thiamine (Vitamin B1), its biological activities diverge, presenting a complex profile of both thiamine-like and antagonistic properties. This technical guide provides an in-depth exploration of the currently understood and postulated mechanisms of action of this compound in cellular models. Due to the limited direct research on this compound, this guide synthesizes available data and extrapolates potential mechanisms based on the well-established roles of thiamine and its other analogs, such as benfotiamine (B1667992) and oxythiamine.

Core Cellular Mechanisms of Action

This compound's interaction with cellular machinery is multifaceted, primarily revolving around its ability to interfere with thiamine metabolism and the function of thiamine-dependent enzymes. The proposed mechanisms can be broadly categorized into:

-

Antagonism of Thiamine Metabolism and Function:

-

Inhibition of Thiamine Uptake: this compound may competitively inhibit the transport of thiamine into cells, a process mediated by thiamine transporters (ThTr1 and ThTr2). This would lead to a reduction in the intracellular thiamine pool, limiting the synthesis of its active form, thiamine pyrophosphate (TPP).

-

Inhibition of Thiamine Pyrophosphokinase (TPK): this compound could act as a competitive inhibitor of TPK, the enzyme responsible for converting thiamine to TPP. This would directly decrease the availability of the essential coenzyme.

-

Competition for Thiamine-Dependent Enzymes: As a structural analog, this compound, potentially after being pyrophosphorylated, could compete with TPP for the active sites of key metabolic enzymes, thereby inhibiting their function.

-

-

Direct Enzymatic Inhibition:

-

Glutamate (B1630785) Decarboxylase Inhibition: There is evidence to suggest that this compound can inhibit glutamate decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA.[1] This could lead to an excitatory/inhibitory imbalance in neuronal models.

-

-

Induction of Oxidative Stress:

-

By disrupting the function of TPP-dependent enzymes in crucial metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Krebs cycle, this compound can impair the cell's ability to produce reducing equivalents (NADPH) and manage oxidative stress.[2] This can lead to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

-

-

Anti-proliferative Effects:

-

In certain cancer cell lines, this compound has demonstrated anti-proliferative effects.[2] This is likely linked to its ability to disrupt cellular energy metabolism by inhibiting key enzymes like pyruvate (B1213749) dehydrogenase (PDH) and transketolase, which are often upregulated in cancer cells.

-

Quantitative Data Summary

Direct quantitative data for this compound in cellular models is sparse in the available literature. The following table summarizes known qualitative effects and provides a framework for quantitative analysis based on studies of related thiamine analogs.

| Parameter | Compound | Cell Line(s) | Observed Effect | Potential Quantitative Measurement |

| Cell Viability | This compound | Cancer cell lines | Anti-proliferative | IC50 determination via MTT or crystal violet assay |

| Enzyme Inhibition | This compound | Brain tissue | Inhibition of glutamate decarboxylase, decreased GABA | Ki determination, GABA concentration measurement (nmol/mg protein) |

| Thiamine Uptake | This compound (postulated) | Intestinal epithelial cells (e.g., Caco-2) | Competitive inhibition | Measurement of radiolabeled thiamine uptake in the presence of this compound |

| TPP Synthesis | This compound (postulated) | Various cell lines | Inhibition of TPK | Measurement of intracellular TPP levels via HPLC |

| Oxidative Stress | This compound (postulated) | Neuronal cells, endothelial cells | Increased ROS production | Quantification of ROS using fluorescent probes (e.g., DCFDA) |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a given cell line.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used for this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Intracellular Thiamine Pyrophosphate (TPP) by HPLC

Objective: To assess the effect of this compound on intracellular TPP levels.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer

-

Trichloroacetic acid (TCA)

-

Potassium ferricyanide (B76249)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Culture cells to near confluence and treat with various concentrations of this compound for a specified duration.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells and precipitate proteins with TCA.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Derivatize the thiamine and its phosphate esters in the supernatant to fluorescent thiochrome (B1210408) derivatives using potassium ferricyanide in an alkaline solution.

-

Inject the derivatized sample into the HPLC system.

-

Separate the thiochrome derivatives on a C18 column using an appropriate mobile phase gradient.

-

Detect the fluorescent compounds using a fluorescence detector (excitation ~365 nm, emission ~450 nm).

-

Quantify the TPP peak by comparing its area to a standard curve of known TPP concentrations.[3][4]

Visualizations of Cellular Pathways and Workflows

Signaling Pathways

Caption: Postulated interference of this compound with thiamine uptake, TPP synthesis, and enzyme function.

Experimental Workflow

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

Logical Relationships

Caption: Logical flow of this compound's potential antagonistic actions leading to cellular dysfunction.

Conclusion

This compound presents a compelling case for further investigation as a modulator of thiamine-dependent cellular processes. While direct evidence of its detailed mechanism of action is still emerging, its structural similarity to thiamine and its observed biological activities suggest a role as a thiamine antagonist. The primary mechanisms likely involve the disruption of thiamine uptake and metabolism, leading to impaired function of critical metabolic enzymes, increased oxidative stress, and, in some contexts, anti-proliferative effects. The experimental protocols and frameworks provided in this guide offer a starting point for researchers to further elucidate the enigmatic cellular functions of this compound and explore its potential therapeutic applications.

References

Physical and chemical properties of Thiothiamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothiamine, a structural analog and impurity of thiamine (B1217682) (Vitamin B1), presents a unique profile of chemical and biological properties. This document provides an in-depth technical overview of this compound, consolidating its known physical and chemical characteristics, outlining experimental methodologies for its synthesis and analysis, and exploring its potential mechanisms of action. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, with the CAS number 299-35-4, is a thiamine derivative characterized by the substitution of a sulfur atom for a carbon in the thiazole (B1198619) ring.[1] This structural modification influences its physicochemical properties and biological activity.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione | [1][2] |

| CAS Number | 299-35-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₄OS₂ | [1][2][3] |

| Molecular Weight | 296.4 g/mol | [1][2] |

| Melting Point | 238-239 °C | [4][5] |

| Boiling Point (Predicted) | 509.6 ± 60.0 °C | [5] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 14.72 ± 0.10 | [5] |

| Appearance | Pale Beige to Light Brown Solid | [4][5] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Very Slightly, Heated) | [4][5] |

| Storage | Refrigerator | [4][5] |

Experimental Protocols

Synthesis of this compound

A chemical synthesis method for this compound has been described, which involves a multi-step process.[1][3] The general workflow is outlined below. A patented synthesis process provides a more detailed, though still general, overview of the required steps.[3]

Protocol Outline based on Patent CN104140420A: [3]

-

Preparation of Reactants: Acetamidine hydrochloride is dissociated using liquid sodium methoxide.

-

Cyclization: The resulting solution is reacted with alpha-(o-chloroaniline)ylmethenyl-beta-formylaminopropionitrile (enamine), followed by methanol recovery to facilitate a cyclization reaction.

-

Hydrolysis and Reaction: An aqueous phase is added, and the mixture is distilled. Subsequently, a caustic soda solution is added for hydrolysis. This is followed by the addition of water and carbon disulfide.

-

Condensation: Gamma-chloro-gamma-acetyl propanol (B110389) is added to the reaction mixture to undergo condensation, resulting in crude this compound.

-

Purification: The crude product is dissolved in hydrochloric acid, decolorized with activated carbon, and then filtered. The filtrate is neutralized with a caustic soda solution to precipitate the solid.

-

Final Product: The precipitated solid is filtered and dried to yield the finished this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): While specific HPLC methods for this compound are not extensively detailed in the literature, methods for thiamine and its derivatives can be adapted. A reverse-phase HPLC method is commonly used for the analysis of thiamine and its phosphate (B84403) esters.[6][7] The separation can be achieved on a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[8] Detection is typically performed using fluorescence after post-column derivatization to form the highly fluorescent thiochrome.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data for this compound are available in public databases such as PubChem, which can be used for structural confirmation.[2]

Mechanism of Action and Biological Activity

This compound's structural similarity to thiamine is central to its biological effects.[1] It is thought to interact with thiamine-dependent pathways, potentially acting as a competitive inhibitor for thiamine transporters and enzymes that utilize thiamine as a cofactor.[1]

Interaction with Thiamine Transporters

Thiamine is taken up by cells via specific transporters, such as SLC19A2 and SLC19A3.[9][10] Due to its structural similarity, this compound may compete with thiamine for binding to these transporters, thereby potentially affecting intracellular thiamine levels.

References

- 1. Buy this compound | 299-35-4 [smolecule.com]

- 2. This compound | C12H16N4OS2 | CID 67530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104140420A - Synthesis process of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. j-jabs.umin.jp [j-jabs.umin.jp]

- 7. Thiamine analysis [thiamine.dnr.cornell.edu]

- 8. Separation of Thiamine disulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Substrate transport and drug interaction of human thiamine transporters SLC19A2/A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of thiamine transport and drug recognition by SLC19A3 - PMC [pmc.ncbi.nlm.nih.gov]

Thiothiamine: A Technical Guide to its Synthesis, Properties, and Role as a Key Intermediate in Vitamin B1 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothiamine, a pivotal intermediate in the industrial synthesis of Thiamine (B1217682) (Vitamin B1), plays a crucial role in the manufacturing of this essential nutrient. While not a household name like its final product, understanding the chemistry, synthesis, and properties of this compound is fundamental for researchers and professionals in drug development and nutritional science. This technical guide provides an in-depth exploration of this compound, from its chemical structure and synthesis pathways to its quantitative data and experimental protocols. Detailed diagrams of its synthesis workflow and related chemical reactions are presented to facilitate a comprehensive understanding.

Introduction

Thiamine (Vitamin B1) is a water-soluble vitamin essential for human health, playing a critical role in carbohydrate metabolism and nerve function.[1][2] Its discovery and subsequent synthesis have been milestones in nutritional science.[3] Central to the large-scale production of Thiamine is the synthesis of a key precursor: this compound.[4][5][6] this compound, with the chemical formula C12H16N4OS2, is a thiamine derivative where the thiazole (B1198619) ring contains a thione group.[7] This structural feature is critical for its role in the multi-step synthesis of Thiamine. This guide delves into the technical aspects of this compound, providing a valuable resource for the scientific community.

Chemical and Physical Properties

This compound is a yellow solid with a molecular weight of 299.39 g/mol .[8] While detailed data on its isolated physical properties are not extensively documented, its structural similarity to thiamine suggests it is a water-soluble and heat-sensitive compound.[9] It is structurally characterized by a pyrimidine (B1678525) ring and a thiazole ring connected by a methylene (B1212753) bridge, with a distinguishing thione group on the thiazole ring.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H16N4OS2 | [7][9] |

| Molecular Weight | 296.4 g/mol | [7][9] |

| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione | [9] |

| CAS Number | 299-35-4 | [9] |

| Appearance | Yellow Solid | [8] |

| Storage Temperature | 2-8°C Refrigerator | [8] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process. A common and well-documented method involves the reaction of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) with carbon disulfide and a chloroketone.[4][5] A detailed, patented synthesis process outlines the following key stages:

-

Cyclization: Acetamidine (B91507) hydrochloride is reacted with α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine) to form a cyclized solution.[11]

-

Hydrolysis and Condensation: The intermediate undergoes hydrolysis, followed by a reaction with carbon disulfide and γ-chloro-γ-acetyl propanol (B110389) to yield a crude this compound product.[10][11]

-

Purification: The crude product is then dissolved in hydrochloric acid, decolorized with activated carbon, and neutralized to precipitate the purified this compound.[11]

An alternative approach involves the aeration of an alkaline solution of thiamine.[9]

Experimental Protocol: Synthesis of this compound (Adapted from Patent CN104140420A)

Materials:

-

Acetamidine hydrochloride

-

Liquid sodium methoxide

-

α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine)

-

Carbon disulfide

-

γ-chloro-γ-acetyl propanol

-

Hydrochloric acid

-

Activated carbon

-

Sodium hydroxide (B78521) solution

Procedure:

-

Dissociation and Cyclization:

-

Dissociate acetamidine hydrochloride with liquid sodium methoxide.

-

Filter the solution and place it in a reactor.

-

Add α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine).

-

Recover methanol (B129727) and carry out a cyclization reaction to obtain a cyclized solution.[11]

-

-

Distillation and Hydrolysis:

-

Condensation and Crude Product Formation:

-

Add water and then carbon disulfide, and allow the reaction to proceed.

-

Add γ-chloro-γ-acetyl propanol to carry out the condensation reaction.

-

Filter the resulting solution to obtain crude this compound.[11]

-

-

Purification:

-

Dissolve the crude this compound in hydrochloric acid.

-

Add activated carbon to decolorize the solution.

-

Filter the solution to remove the activated carbon.

-

Neutralize the filtrate with a caustic soda liquid to precipitate the final this compound product.

-

Filter and dry the solid to obtain the finished this compound.[11]

-

A yield of over 76.7% has been reported for this process.[11]

Role in Thiamine Synthesis and Mechanism of Action

This compound serves as a critical intermediate in the synthesis of Thiamine. The thione group in this compound is subsequently oxidized to form the thiazole ring of Thiamine.[4][12] This oxidation is a key step in the industrial production of Vitamin B1.

While the primary interest in this compound lies in its synthetic utility, its structural similarity to Thiamine suggests potential interactions with biological systems. It may act as a competitive inhibitor for thiamine transporters or enzymes that utilize thiamine as a cofactor.[9] However, its precise mechanism of action within the body is not yet fully elucidated and requires further investigation.[9]

Visualization of Synthesis and Related Pathways

To better illustrate the synthesis process and the relationship between this compound and Thiamine, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound.

Caption: Conversion of this compound to Thiamine.

Quantitative Data

The synthesis of this compound has been optimized to achieve high yields.

Table 2: Reported Yields in this compound Synthesis

| Synthesis Method | Reported Yield | Reference |

| Patented Process (CN104140420A) | > 76.7% | [11] |

Conclusion

This compound is a compound of significant industrial importance, serving as an indispensable intermediate in the synthesis of Vitamin B1. A thorough understanding of its synthesis, chemical properties, and the mechanisms of its conversion to Thiamine is crucial for optimizing production processes and for researchers exploring thiamine metabolism and related pathways. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a valuable technical resource for the scientific and drug development communities. Further research into the biological activities of this compound may unveil novel applications beyond its role as a synthetic precursor.

References

- 1. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. engineering.org.cn [engineering.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. engineering.org.cn [engineering.org.cn]

- 7. This compound | C12H16N4OS2 | CID 67530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Buy this compound | 299-35-4 [smolecule.com]

- 10. This compound|CAS 299-35-4|Research Chemical [benchchem.com]

- 11. CN104140420A - Synthesis process of this compound - Google Patents [patents.google.com]

- 12. CN111004230A - Thiamine hydrochloride, its synthesis method and medicine - Google Patents [patents.google.com]

Thiothiamine: A Technical Guide to its Biological Roles and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1), has emerged as a molecule of interest in various biomedical research fields. Structurally similar to thiamine, it is characterized by the substitution of a sulfur atom for a carbon in the thiazole (B1198619) ring. While its biological roles are not as extensively elucidated as those of thiamine, emerging research points towards its potential involvement in several key physiological and pathological processes. This technical guide provides an in-depth overview of the known biological roles of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound exhibits a range of biological activities, primarily attributed to its structural analogy to thiamine. These activities include a degree of Vitamin B1 activity, neuroprotective effects, antioxidant properties, and potential anti-neoplastic activity.

Vitamin B1 Activity and Metabolic Influence

As a derivative of thiamine, this compound is understood to possess some Vitamin B1 activity, playing a role in carbohydrate metabolism and energy production.[1] Its structural similarity allows it to interact with thiamine transporters and enzymes, making it a useful tool for studying the metabolic pathways of thiamine.[1] By competing with thiamine for these transporters and enzymes, this compound can be used to investigate the mechanisms of thiamine uptake, utilization, and excretion.[1]

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties.[1] Studies suggest it could offer protection against oxidative stress and neuroinflammation, which are key factors in the pathogenesis of various neurodegenerative diseases.[1] One identified mechanism of its neuroprotective action is the inhibition of glutamate (B1630785) decarboxylase activity, which leads to a decrease in the concentration of the inhibitory neurotransmitter GABA in brain tissue.

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities, which are thought to contribute to cellular protection against oxidative stress.[1] This antioxidant activity is a significant area of interest for its potential therapeutic applications.

Anti-Cancer Properties

Some in vitro studies have explored the potential anti-cancer properties of this compound.[1] It has demonstrated anti-proliferative effects on certain cancer cell lines, which may be due to its interference with their energy metabolism.[1] However, these findings are preliminary and require further in vivo investigation to determine their therapeutic potential.[1]

Quantitative Data Summary

Currently, publicly available, specific quantitative data for this compound's biological activities is limited. The following table summarizes the key reported biological effects. Further research is needed to populate more extensive quantitative metrics.

| Biological Activity | Model System | Observed Effect | Quantitative Data | Reference |

| Neuroprotection | Brain Tissue | Inhibition of glutamate decarboxylase, decrease in GABA concentration | Data not specified in available abstracts | |

| Anti-Cancer | In vitro cancer cell lines | Anti-proliferative effects | IC50 values not specified in available abstracts | [1] |

Key Experimental Methodologies

Detailed experimental protocols for this compound research are not widely published. However, based on the reported biological activities, the following methodologies would be central to its investigation.

Assessment of Neuroprotective Effects

-

Cell Culture Models: Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) can be used. To induce neurotoxicity, agents like glutamate, hydrogen peroxide, or beta-amyloid peptides can be applied. This compound would be co-administered to assess its protective effects.

-

Measurement of Cell Viability: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays would be used to quantify cell death.

-

Analysis of Apoptotic Markers: Techniques like TUNEL staining or western blotting for caspase-3 cleavage would be employed to determine the extent of apoptosis.

-

Measurement of GABA Levels: High-performance liquid chromatography (HPLC) with fluorescence detection can be used to quantify GABA concentrations in brain tissue homogenates or cell lysates.

Evaluation of Antioxidant Activity

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of this compound to donate an electron and scavenge the DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another spectrophotometric method to determine the antioxidant capacity of this compound.

-

Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels can be quantified using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) in cell culture models.

Investigation of Anti-Cancer Activity

-

Cell Proliferation Assays: Cancer cell lines relevant to the study (e.g., breast, lung, colon cancer) would be treated with varying concentrations of this compound. Cell proliferation can be measured using assays like BrdU incorporation or crystal violet staining.

-

Determination of IC50 Values: Dose-response curves would be generated to calculate the half-maximal inhibitory concentration (IC50) of this compound for different cancer cell lines.

-

Cell Cycle Analysis: Flow cytometry using propidium (B1200493) iodide staining can be used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on its known activities, several pathways are likely to be involved.

Potential Neuroprotective Signaling

Given its impact on the GABAergic system, this compound may modulate neuronal excitability and protect against excitotoxicity. A simplified logical workflow for investigating this is presented below.

Caption: Workflow for investigating the neuroprotective mechanism of this compound.

Antioxidant Action and Cellular Protection

The antioxidant properties of this compound likely involve direct radical scavenging and potentially the modulation of endogenous antioxidant defense systems.

Caption: Postulated antioxidant mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising thiamine derivative with demonstrated biological activities that warrant further investigation. Its potential neuroprotective, antioxidant, and anti-cancer properties make it a candidate for therapeutic development. However, a significant gap exists in the literature regarding specific quantitative data, detailed mechanistic studies, and well-defined signaling pathways. Future research should focus on:

-

Quantitative analysis: Determining IC50 values for its anti-cancer effects and effective concentrations for its neuroprotective and antioxidant activities in various models.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Validating the in vitro findings in animal models of disease to assess its efficacy and safety profile.

-

Pharmacokinetics and bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

A deeper understanding of these aspects will be crucial for translating the potential of this compound into tangible therapeutic applications for researchers, scientists, and drug development professionals.

References

Thiothiamine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1). This document consolidates critical data, including its chemical identifiers, physical properties, synthesis methodologies, and biological activities, to support ongoing research and development efforts.

Core Chemical and Physical Data

This compound, identified by the CAS Number 299-35-4 , is a subject of interest in various scientific fields due to its structural similarity to thiamine and its potential biological activities.[1][2][3] A comprehensive summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 299-35-4 | [1][2][3] |

| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione | [1][3] |

| Molecular Formula | C₁₂H₁₆N₄OS₂ | [1][2][3] |

| Molecular Weight | 296.4 g/mol | [1][2][3] |

| Synonyms | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione; SB; Thiamin Thiothiazolone; Thiothiamin; 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-4-thiazoline-2-thione; Thioxothiamine; Thiamine Impurity E; Solbone; Sulbone; Thiamin-2-thione; Thiothlamine | [1][2][3][4][5][6][7] |

| Melting Point | 238-239 °C | [8][9] |

| Appearance | Crystals | [8] |

| InChI Key | SQOCQQPFEFRKBV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two distinct synthesis approaches.

Aeration Method

This method involves the conversion of thiamine to this compound through aeration in an alkaline solution. It is often noted as a process occurring during industrial synthesis.[1]

Methodology:

-

Prepare an alkaline solution of thiamine.

-

Aerate the solution. This process leads to the formation of this compound as an intermediate compound.

Chemical Synthesis from Acetamidine Hydrochloride

A more controlled laboratory synthesis has been described in patent literature, involving a multi-step process.[1][10]

Experimental Protocol:

-

Step 1: Cyclization. Acetamidine hydrochloride is dissociated using liquid sodium methoxide. The resulting solution is filtered and reacted with α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (enamine). Methanol is then recovered to facilitate a cyclization reaction, yielding a cyclized solution.[10]

-

Step 2: Purification. An aqueous phase is added to the cyclized solution, followed by distillation until the vapor temperature reaches 120°C to completely remove o-chloroaniline.[10]

-

Step 3: Hydrolysis and Reaction. A caustic soda liquid is added for hydrolysis. Subsequently, water and carbon disulfide are added and reacted.[10]

-

Step 4: Condensation. Finally, gamma-chloro-gamma-acetyl propanol (B110389) is added to undergo a condensation reaction.[10]

-

Step 5: Isolation and Purification of Crude Product. The reaction mixture is filtered to obtain crude this compound.[10]

-

Step 6: Final Purification. The crude product is dissolved in hydrochloric acid, decolorized with activated carbon, and filtered. The filtrate is then neutralized with a caustic soda liquid to precipitate the solid, which is then filtered and dried to yield the finished this compound.[10]

References

- 1. Buy this compound | 299-35-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H16N4OS2 | CID 67530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. usbio.net [usbio.net]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 299-35-4 [chemicalbook.com]

- 9. This compound [chembk.com]

- 10. CN104140420A - Synthesis process of this compound - Google Patents [patents.google.com]

Thiothiamine Solubility: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of thiothiamine, a sulfur-containing analog of thiamine (B1217682) (Vitamin B1). Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. While quantitative solubility data for this compound is limited in publicly available literature, this guide provides qualitative data and contextualizes it with quantitative data for the structurally similar and well-studied compound, thiamine hydrochloride, to offer valuable insights for formulation and experimental design.

Introduction to this compound

This compound, with the molecular formula C12H16N4OS2 and a molecular weight of 296.41 g/mol , is a derivative of thiamine.[1][2][3] It shares the core pyrimidine (B1678525) and thiazole (B1198619) ring structure but with a key modification in the thiazole ring.[1] This structural difference can influence its physicochemical properties, including solubility, which is a critical parameter in pharmaceutical research and development. Understanding the solubility of this compound in various solvents is essential for its application in in-vitro and in-vivo studies, as well as for the development of potential therapeutic agents.

This compound Solubility Profile

Direct quantitative solubility data for this compound is scarce in published literature. However, qualitative descriptions indicate its solubility in specific organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Conditions | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | [2][3][4][5] |

| Methanol | Very Slightly Soluble | Heated | [2][3][4][5] |

Comparative Solubility Data: Thiamine Hydrochloride

Given the limited data on this compound, the solubility of thiamine hydrochloride, a common salt of thiamine, is presented here for comparative purposes. The structural similarities suggest that thiamine's solubility behavior can provide a useful, albeit approximate, reference for predicting this compound's behavior in similar solvent systems.

Table 2: Quantitative Solubility of Thiamine Hydrochloride

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Source(s) |

| Water | ~100 | 25 | [6] |

| Glycerol | ~5.5 | 25 | [6] |

| Ethanol (95%) | ~1 | 25 | [6] |

| Absolute Ethanol | ~0.3 | 25 | [6] |

| Methanol | More soluble than in ethanol | - | [6] |

| Propylene Glycol | Soluble | - | [6] |

| Ether | Practically Insoluble | - | [6] |

| Benzene | Practically Insoluble | - | [6] |

| Hexane | Practically Insoluble | - | [6] |

| Chloroform | Practically Insoluble | - | [6] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[7][8] This protocol is adapted from guidelines provided by the United States Pharmacopeia (USP).[7][8]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining this compound solubility.

Signaling Pathways

Currently, there is a lack of specific information detailing signaling pathways that are uniquely modulated by this compound. Research involving this compound primarily utilizes it as a tool to investigate the broader metabolic pathways of thiamine.[1] As a structural analog, it can act as a competitive inhibitor for transporters and enzymes involved in thiamine uptake and utilization, thereby helping to elucidate the mechanisms of thiamine homeostasis.[1] Further research is required to determine if this compound has distinct biological activities and engages specific signaling cascades.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound. While quantitative data remains limited, the qualitative information and comparative data for thiamine hydrochloride provide a valuable starting point for researchers. The detailed experimental protocol and workflow diagram offer a practical framework for laboratories to conduct their own solubility assessments. As research on this compound continues, it is anticipated that a more comprehensive understanding of its physicochemical properties and biological activities will emerge.

References

- 1. Buy this compound | 299-35-4 [smolecule.com]

- 2. This compound , Analysis standard , 299-35-4 - CookeChem [cookechem.com]

- 3. This compound | 299-35-4 [chemicalbook.com]

- 4. This compound CAS#: 299-35-4 [m.chemicalbook.com]

- 5. 299-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. biorelevant.com [biorelevant.com]

Spectroscopic Profile of Thiothiamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, a thiamine (B1217682) derivative, is of significant interest in various research fields, including the study of thiamine metabolism and its potential therapeutic applications. A thorough understanding of its physicochemical properties is crucial for its application in drug development and biological studies. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols and data interpretation are presented to facilitate its use in a research setting.

Molecular Structure and Properties

This compound, with the chemical formula C₁₂H₁₆N₄OS₂, has a molecular weight of 296.41 g/mol .[1][2] Its structure is characterized by a pyrimidine (B1678525) ring and a thiazolethione ring connected by a methylene (B1212753) bridge.

Spectroscopic Data

A summary of the available spectroscopic data for this compound is presented below. This data is essential for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data for this compound

The following table summarizes the available ¹³C NMR spectral data for this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| Pyrimidine C2-CH₃ | Not explicitly assigned |

| Pyrimidine C4-NH₂ | Not explicitly assigned |

| Pyrimidine C5-CH₂ | Not explicitly assigned |

| Pyrimidine C6 | Not explicitly assigned |

| Thiazolethione C2=S | Not explicitly assigned |

| Thiazolethione C4-CH₃ | Not explicitly assigned |

| Thiazolethione C5-CH₂CH₂OH | Not explicitly assigned |

| Thiazolethione-CH₂- | Not explicitly assigned |

| Thiazolethione-CH₂OH | Not explicitly assigned |

| The specific assignments for the ¹³C NMR spectrum of this compound are based on data available from PubChem and general knowledge of thiazole (B1198619) compounds.[1] |

¹H NMR Spectroscopy (Predicted and based on Thiamine)

Detailed experimental ¹H NMR data with specific chemical shifts and coupling constants for this compound are not widely published. However, based on the structure and data from similar compounds like thiamine, the following proton signals can be anticipated.

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Pyrimidine-H | ~8.0-9.0 | Singlet | Aromatic proton on the pyrimidine ring. |

| Methylene bridge (-CH₂-) | ~5.0-5.5 | Singlet | Connects the pyrimidine and thiazolethione rings. |

| Thiazole-CH₃ | ~2.5-3.0 | Singlet | Methyl group on the thiazolethione ring. |

| Pyrimidine-CH₃ | ~2.5-3.0 | Singlet | Methyl group on the pyrimidine ring. |

| -CH₂-CH₂OH | ~3.5-4.0 | Triplet | Methylene group adjacent to the hydroxyl group. |

| -CH₂-CH₂OH | ~2.8-3.2 | Triplet | Methylene group adjacent to the thiazolethione ring. |

| -OH | Variable | Singlet (broad) | Hydroxyl proton, chemical shift is solvent dependent. |

| -NH₂ | Variable | Singlet (broad) | Amine protons, chemical shift is solvent dependent. |

| Predicted values are based on general ¹H NMR chemical shift tables and data for thiamine and its derivatives.[3][4][5] |

Infrared (IR) Spectroscopy

Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Primary amine (-NH₂) |

| 3500-3200 | O-H stretching | Alcohol (-OH) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Aliphatic C-H |

| ~1650 | C=N stretching | Pyrimidine ring |

| ~1600 | C=C stretching | Aromatic rings |

| ~1250 | C=S stretching | Thione group |

| 1200-1000 | C-N stretching | Amine |

| 1260-1000 | C-O stretching | Alcohol |

| These are predicted peak positions based on characteristic IR absorption frequencies for the functional groups present in this compound.[8][9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₄OS₂ |

| Monoisotopic Mass | 296.0769 Da |

| Nominal Mass | 296 Da |

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to involve the cleavage of the methylene bridge and fragmentation of the side chains. Key predicted fragments are listed below.

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 296 | [M]⁺ (Molecular ion) |

| 149 | [C₆H₇N₃S]⁺ (Thiazolethione ring fragment) |

| 122 | [C₆H₈N₃]⁺ (Pyrimidine ring fragment) |

| These are predicted fragmentation patterns based on the structure of this compound and common fragmentation pathways of related compounds.[10][11] |

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and obtaining high-quality results.

NMR Spectroscopy Protocol

Sample Preparation

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to the ¹H spectrum.

-

Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.[12][13]

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method)

-